molecular formula C4BrF7O B1598155 Heptafluorobutanoyl bromide CAS No. 375-13-3

Heptafluorobutanoyl bromide

Cat. No.: B1598155
CAS No.: 375-13-3
M. Wt: 276.93 g/mol
InChI Key: PJYLUIOQPJDGIG-UHFFFAOYSA-N
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Description

It is a colorless liquid that is primarily used in organic synthesis and as a reagent in various chemical reactions . The compound is known for its high reactivity due to the presence of both bromine and fluorine atoms, making it a valuable intermediate in the preparation of other fluorinated compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluorobutanoyl bromide can be synthesized through the bromination of heptafluorobutyric acid or its derivatives. One common method involves the reaction of heptafluorobutyric acid with phosphorus tribromide (PBr3) under controlled conditions. The reaction typically proceeds as follows:

C4F7COOH+PBr3C4F7COBr+H3PO3\text{C4F7COOH} + \text{PBr3} \rightarrow \text{C4F7COBr} + \text{H3PO3} C4F7COOH+PBr3→C4F7COBr+H3PO3

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and purification techniques, such as distillation and crystallization, helps in obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Heptafluorobutanoyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding heptafluorobutanoyl derivatives.

    Hydrolysis: In the presence of water or aqueous bases, this compound hydrolyzes to form heptafluorobutyric acid and hydrogen bromide.

    Reduction: The compound can be reduced to heptafluorobutanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, ethanol, or thiophenol under mild to moderate temperatures.

    Hydrolysis: Water or aqueous sodium hydroxide (NaOH) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Heptafluorobutanamide, heptafluorobutanol, heptafluorobutanethiol.

    Hydrolysis: Heptafluorobutyric acid.

    Reduction: Heptafluorobutanol.

Scientific Research Applications

Heptafluorobutanoyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptafluorobutanoyl bromide involves its high reactivity towards nucleophiles. The electron-withdrawing effect of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the heptafluorobutanoyl group into target molecules.

Comparison with Similar Compounds

  • Heptafluorobutyric anhydride
  • Heptafluorobutanol
  • Heptafluorobutyric acid

Comparison: Heptafluorobutanoyl bromide is unique due to the presence of the bromine atom, which imparts higher reactivity compared to its analogs. For instance, heptafluorobutyric anhydride is less reactive towards nucleophiles, while heptafluorobutanol and heptafluorobutyric acid lack the electrophilic carbonyl carbon, making them less versatile in synthetic applications .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4BrF7O/c5-1(13)2(6,7)3(8,9)4(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYLUIOQPJDGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4BrF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379261
Record name heptafluorobutanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-13-3
Record name heptafluorobutanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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